molecular formula C15H15BrN4O2 B2514645 8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-09-4

8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2514645
CAS RN: 303970-09-4
M. Wt: 363.215
InChI Key: ZSXUWINZTMVERX-UHFFFAOYSA-N
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Description

The compound "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative that is structurally related to several other compounds with varying substituents and biological activities. Purine derivatives are a significant class of compounds due to their resemblance to naturally occurring nucleotides and their potential pharmacological properties.

Synthesis Analysis

The synthesis of purine analogues, such as the 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, has been explored to evaluate their antiviral activities. In one study, the 8-bromo analogue demonstrated significant activity against rhinovirus type 1B, with an IC50 of 1.4 microM . This suggests that the bromine substituent at the 8-position plays a crucial role in the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex, as seen in the crystal structure analysis of related compounds. For instance, the crystal structure of a 4-(2-bromophenyl) quinoline dione derivative revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . Although the exact structure of the compound is not provided, similar analyses can be expected to reveal intricate details about its conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated purine derivatives can be inferred from studies on similar compounds. For example, the presence of bromine atoms in the 8-bromoguanosine and 8-bromoadenosine leads to a syn conformation, which is unusual compared to the more common anti conformation found in purine nucleosides . This conformational change may affect the compound's ability to participate in biochemical reactions, such as RNA polymerization, where these derivatives have been found to be poor substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure and intermolecular interactions. A quantitative investigation of a xanthine derivative's intermolecular interactions revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which contribute to the molecule's stability and potential material applications . While specific data on the physical and chemical properties of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" are not available, similar studies on related compounds can provide insights into its expected properties.

Scientific Research Applications

Analytical Method Development

A study focused on developing a high-performance thin-layer chromatography (HPTLC) assay method for linagliptin, a compound chemically related to the query, highlights the relevance of such derivatives in analytical chemistry. This work showcases the importance of specific and sensitive assay methods for the quantification of pharmaceutical compounds in dosage forms, which could extend to the analysis of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" in research and development settings (Rode & Tajne, 2021).

Organic and Medicinal Chemistry

Research on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines could provide insights into the synthetic pathways and chemical behavior of brominated purine derivatives. Understanding the regioselectivity in such reactions is crucial for designing synthetic routes for brominated medicinal compounds, potentially including "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" (Thapa et al., 2014).

Molecular Biology and Biochemistry

The study of G-quadruplexes incorporating modified constituents, such as the bromo and methyl analogs of guanine, highlights the application of brominated purine derivatives in studying nucleic acid structures and functions. These modifications can stabilize specific nucleic acid folds, aiding in the structural characterization and understanding of biological mechanisms. This could imply the utility of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" in molecular biology research to probe DNA or RNA structures (Sagi, 2014).

Environmental Chemistry

The occurrence and fate of novel brominated flame retardants in the environment, as reviewed in one study, underscore the environmental impact of brominated organic compounds. While not directly related to "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione," this research highlights the broader context of brominated compounds' environmental presence and potential effects, suggesting the importance of studying the environmental behavior and degradation pathways of such chemicals (Zuiderveen et al., 2020).

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXUWINZTMVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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